molecular formula C8H5IO B13004773 6-Iodobenzofuran

6-Iodobenzofuran

Cat. No.: B13004773
M. Wt: 244.03 g/mol
InChI Key: MEUIKZYDYXVQCJ-UHFFFAOYSA-N
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Description

6-Iodobenzofuran is an organic compound that belongs to the class of benzofurans, which are characterized by a benzene ring fused to a furan ring. The presence of an iodine atom at the 6th position of the benzofuran ring makes this compound particularly interesting for various chemical reactions and applications. Benzofurans are known for their biological activities and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-iodobenzofuran typically involves the iodination of benzofuran. One common method is the halogen dance reaction, where 2-iodobenzofuran is treated with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at -50°C, followed by the addition of an aldehyde . This reaction results in the formation of 2-substituted 3-iodobenzofuran, which can be further manipulated to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using iodine and suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The use of protective groups and subsequent deprotection steps may also be employed to achieve the desired substitution pattern on the benzofuran ring.

Chemical Reactions Analysis

Types of Reactions: 6-Iodobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts like palladium or nickel complexes in the presence of ligands and bases.

Major Products: The major products formed from these reactions include various substituted benzofurans, which can be further functionalized for specific applications.

Scientific Research Applications

6-Iodobenzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-iodobenzofuran involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. In biological systems, this compound may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it can inhibit specific enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

    2-Iodobenzofuran: Another iodinated benzofuran with different substitution patterns and reactivity.

    6-Bromobenzofuran: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    6-Chlorobenzofuran: Contains a chlorine atom, which affects its reactivity and applications.

Uniqueness: 6-Iodobenzofuran is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for various synthetic and research applications, offering different reactivity compared to its brominated or chlorinated counterparts .

Properties

Molecular Formula

C8H5IO

Molecular Weight

244.03 g/mol

IUPAC Name

6-iodo-1-benzofuran

InChI

InChI=1S/C8H5IO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H

InChI Key

MEUIKZYDYXVQCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CO2)I

Origin of Product

United States

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